Cas no 26894-50-8 (Glycerol propionate)
Glycerol propionate structure
Product Name:Glycerol propionate
CAS-nummer:26894-50-8
MF:C6H12O4
MW:148.157082557678
CID:273235
PubChem ID:117335
Update Time:2025-04-19
Glycerol propionate Chemische en fysische eigenschappen
Naam en identificatie
-
- Glycerol propionate
- 1,3-dihydroxypropan-2-yl propanoate
- 2,3-dihydroxypropyl propanoate
- InChI=1/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3
- MAG 3:0
- GLYCEROL 1-MONOPROPIONATE
- 2,3-Dihydroxypropyl propionate
- GLYCEROL .ALPHA.-MONOPROPIONATE
- 1,2,3-Propanetriol, 1-propanoate
- Alpha-monopropionin
- C4122110QD
- EINECS 248-091-8
- 624-47-5
- propionin
- MG 3:0
- glyceryl 1-monopropionate
- Glycerol 1-propanoate
- 1,2,3-PROPANETRIOL 1-PROPANOATE
- 1-MONOPROPIONIN
- V1056EB2A8
- 1-Monopropionin, 8CI
- AALUCPRYHRPMAG-UHFFFAOYSA-N
- UNII-C4122110QD
- AALUCPRYHRPMAG-UHFFFAOYSA-
- SCHEMBL1408649
- glycerol monopropionate
- glyceryl monopropionate
- EN300-7655326
- 26894-50-8
- DTXSID60949688
- NSC-35011
- 1-O-PROPANOYLGLYCEROL
- CHEBI:173631
- NSC35011
- Q27291388
- PROPIONIN, 1-MONO-
- 1-Mono propionin
- 2,3-Dihydroxypropyl propionate #
-
- Inchi: 1S/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3
- InChI-sleutel: AALUCPRYHRPMAG-UHFFFAOYSA-N
- LACHT: O(C(CC)=O)CC(CO)O
Berekende eigenschappen
- Exacte massa: 166.08412
- Monoisotopische massa: 148.073559
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 5
- Complexiteit: 102
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: _0.5
- Topologisch pooloppervlak: 66.8
Experimentele eigenschappen
- Dichtheid: 1.171
- Kookpunt: 266.2°Cat760mmHg
- Vlampunt: 108.9°C
- Brekindex: 1.46
- PSA: 97.99
Glycerol propionate Gerelateerde literatuur
-
Leah Coles,Shane Rutherfurd,Paul Moughan Food Funct. 2013 4 432
-
D. Chapman J. Chem. Soc. 1963 131
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